molecular formula C8H6N2O5S B3373665 3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid CAS No. 1011397-87-7

3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid

Cat. No.: B3373665
CAS No.: 1011397-87-7
M. Wt: 242.21 g/mol
InChI Key: XXZQENKCRNILGS-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid is a heterocyclic compound featuring a 1,2,6-thiadiazine ring system fused with a furan moiety and a carboxylic acid group at position 4. The 1,1-dioxo (sulfone) group enhances its stability and electronic properties, making it a candidate for pharmaceutical and materials science applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O5S/c11-8(12)6-4-5(7-2-1-3-15-7)9-16(13,14)10-6/h1-4,9H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZQENKCRNILGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NS(=O)(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163064
Record name 2H-1,2,6-Thiadiazine-3-carboxylic acid, 5-(2-furanyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1011397-87-7
Record name 2H-1,2,6-Thiadiazine-3-carboxylic acid, 5-(2-furanyl)-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011397-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1,2,6-Thiadiazine-3-carboxylic acid, 5-(2-furanyl)-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with a suitable amine to form the thiadiazine ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Cyclization Reactions

The thiadiazine ring system undergoes acid-catalyzed cyclization to form fused heterocycles. For example:

  • Intramolecular cyclocondensation under acidic conditions (10 N H₂SO₄, 110°C) generates thiadiazine 1-oxides via intermediate N-urea sulfoximine formation . This reaction proceeds through hydrolysis of N-cyano sulfoximine followed by cyclization (yield: 64–79%) .

SubstrateConditionsProductYield (%)
N-Cyano sulfoximineH₂SO₄ (10 N), 110°CThiadiazine 1-oxide 71–79

Nucleophilic Substitution

The carboxylic acid group participates in nucleophilic reactions:

  • Esterification with ethanol/thionyl chloride (SOCl₂) at 80–90°C forms the corresponding ethyl ester (yield: 65%) .

  • Amidation with hydrazine hydrate converts esters to hydrazides (e.g., compound 13 from 12 ), confirmed by the disappearance of ethyl proton signals in ¹H-NMR .

Heterocycle Functionalization

The furan and thiadiazine moieties enable cross-coupling and substitution:

  • Mannich reactions with formaldehyde and amines (e.g., methylamine, piperidine) yield N-alkylated derivatives under ethanol reflux .

  • Thiol-thione tautomerism occurs in oxadiazole derivatives, stabilized by intramolecular hydrogen bonding (IR: ν 1255 cm⁻¹ for C=S) .

Acid-Catalyzed Hydrolysis

The sulfonimidoyl group undergoes hydrolysis in aqueous NaOH (1 N, 110°C) to form NH-sulfoximines, a precursor for cyclization .

Reaction StepKey IntermediateFinal Product
Hydrolysis of N-cyano groupN-Urea sulfoximineThiadiazine 1-oxide

Biological Activity-Driven Modifications

While not a direct reaction, the compound’s derivatives show pharmacological relevance:

  • Anticancer activity : Analogues with methyl/phenyl substitutions exhibit IC₅₀ values <10 µM against Jurkat (leukemia) and A-431 (epidermoid carcinoma) cell lines .

  • COX-II inhibition : Oxadiazole derivatives demonstrate 26% COX-II inhibition via H-bonding with Asp125 and ionic interactions with Ala86 residues .

Synthetic Pathways

A representative synthesis route involves:

  • Hydrazide formation : Furan-2-carboxylic acid hydrazide reacts with carbon disulfide to form oxadiazole-thiol intermediates .

  • Heterocyclization : Acetic anhydride at 100°C facilitates cyclization to 1,3,4-oxadiazoline derivatives .

Key Structural Insights

  • IR spectroscopy : Peaks at 1726 cm⁻¹ (C=O ester) and 1650 cm⁻¹ (C=O acid) confirm functional groups .

  • ¹H-NMR : Furan protons resonate at δ 6.56–7.65 ppm, while NH/OH groups appear as broad singlets (δ 9.25–13.80 ppm) .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiadiazole derivatives, including 3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid. Research indicates that compounds containing the thiadiazole ring exhibit potent activity against a range of microbial strains.

Case Study: Antimicrobial Efficacy

A study published in Molecules explored the synthesis of various thiadiazole derivatives and their antimicrobial activities. The results indicated that certain derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity Against Gram-positive BacteriaActivity Against Gram-negative Bacteria
Thiadiazole AMIC = 12.5 µg/mLMIC = 25 µg/mL
Thiadiazole BMIC = 6.25 µg/mLMIC = 12.5 µg/mL

These findings suggest that modifications to the thiadiazole structure can enhance its antimicrobial properties .

Anticancer Potential

The anticancer properties of thiadiazole derivatives have been widely studied, with promising results indicating their potential as therapeutic agents. The mechanism often involves the induction of apoptosis in cancer cells.

Case Study: Cytotoxicity Evaluation

A review focusing on 1,3,4-thiadiazole derivatives highlighted their cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound XHL-60 (human leukemia)0.15
Compound YL1210 (mouse lymphocytic leukemia)0.20
Compound ZCHO (Chinese hamster ovary)3.4

These compounds demonstrated significant cytotoxicity, suggesting that the incorporation of furan and thiadiazole moieties can lead to enhanced anticancer activity .

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block for constructing more complex molecules.

Case Study: Synthetic Pathways

Research has shown that thiadiazines can be converted into other valuable compounds through photochemical reactions. For example:

  • Photochemical Ring Contraction : Under specific conditions, thiadiazines can be transformed into 1,2,5-thiadiazoles with high yields (up to 100%). This transformation is facilitated by visible light and oxygen under ambient conditions .

The following table summarizes some synthetic transformations involving thiadiazines:

Reaction TypeStarting MaterialProductYield (%)
Photochemical Ring ContractionThiadiazine AThiadiazole B95
Thermal ConversionThiadiazine CThiadiazole D85

These reactions highlight the utility of thiadiazines in creating complex chemical architectures efficiently .

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3-Carboxylic Acid vs. 5-Carboxylic Acid Derivatives

A closely related compound, 5-(furan-2-yl)-2H-1,2,6-thiadiazine-3-carboxylic acid 1,1-dioxide (synonyms include 5-(2-furyl)-1,1-dioxo-2H-1,2,6-thiadiazine-3-carboxylic acid), differs in the position of the carboxylic acid group (position 3 vs. 5). This positional isomerism significantly alters reactivity and solubility:

  • 3-Carboxylic acid isomer : Reported to have higher solubility in polar solvents due to the proximity of the sulfone and carboxylic acid groups, facilitating hydrogen bonding .

Heterocyclic Core Modifications

Compound 6d (5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide) shares a thiadiazine ring but differs in substitution (1,3,4-thiadiazine vs. 1,2,6-thiadiazine):

  • 1,3,4-Thiadiazine derivatives : Exhibit stronger π-stacking interactions due to planar aromatic substituents (e.g., chlorophenyl groups), as seen in their crystalline packing modes .
  • 1,2,6-Thiadiazine derivatives : The asymmetric sulfur and nitrogen arrangement may confer unique electronic properties, such as enhanced redox activity .

Furan-Containing Analogues

3-Naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde (compound 3 in ) replaces the thiadiazine core with a pyrazole ring. Key differences include:

  • Pyrazole derivatives : Demonstrate higher antimicrobial activity (e.g., compound 14 in showed MIC values of 8–16 µg/mL against S. aureus and E. coli), attributed to the aldehyde group’s electrophilic reactivity .
  • Thiadiazine derivatives : The sulfone group may reduce cytotoxicity compared to pyrazole aldehydes, as seen in preliminary toxicity screenings .

Physicochemical Properties

  • Solubility: Thiadiazine-carboxylic acids generally exhibit moderate solubility in DMSO and ethanol but poor solubility in apolar solvents .
  • Stability: The 1,1-dioxo group in thiadiazines enhances thermal stability (decomposition >200°C) compared to non-sulfonated analogs .

Biological Activity

The compound 3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid is a member of the thiadiazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study on related compounds demonstrated their effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . Specifically, compounds with electron-withdrawing groups showed enhanced activity.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Thiadiazole Derivative AE. coli32 µg/mL
Thiadiazole Derivative BS. aureus16 µg/mL

Anticancer Activity

Thiadiazole derivatives have also been evaluated for anticancer properties. In vitro studies reveal that these compounds can inhibit the growth of various cancer cell lines. For instance, a series of thiadiazole derivatives exhibited IC50 values in the low micromolar range against human leukemia (HL-60) and solid tumor cell lines .

CompoundCell LineIC50 (µM)
Compound 1HL-60 (Leukemia)0.25
Compound 2A549 (Lung Cancer)0.15

Molecular docking studies suggest that the presence of the furan moiety enhances binding affinity to target proteins involved in cancer progression .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds containing the thiadiazine ring have been shown to inhibit enzymes such as carbonic anhydrases and matrix metalloproteinases .
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis through intrinsic pathways .
  • Reactive Oxygen Species (ROS) Modulation : These compounds may modulate oxidative stress levels within cells, contributing to their anticancer effects.

Case Studies

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:

  • A study synthesized a series of substituted thiadiazoles and evaluated their antimicrobial activities against clinical strains of bacteria. The results indicated promising activity correlating with specific structural modifications .
  • Another investigation explored the cytotoxic effects of various thiadiazole derivatives on different cancer cell lines, highlighting the importance of substituent groups in enhancing biological activity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Cyclocondensation reactions involving hydrazine derivatives or thiosemicarbazides are effective. For example, refluxing intermediates (e.g., chalcones) with hydrazine in polar aprotic solvents like DMF for 2–5 hours improves yield . Purification via recrystallization using ethanol-acetic acid mixtures (1:1 v/v) enhances purity. Monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate stability .
  • Optimization : Adjusting stoichiometric ratios (1.1:1 molar excess of aldehyde precursors) and using catalytic bases (e.g., sodium acetate) can mitigate side reactions .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key features should be analyzed?

  • Techniques :

  • NMR : Analyze 1H^1H NMR for furan protons (δ 6.3–7.4 ppm) and thiadiazine ring protons (δ 4.5–5.5 ppm). 13C^{13}C NMR confirms carbonyl (C=O, δ 165–175 ppm) and sulfone (SO2_2, δ 110–120 ppm) groups .
  • IR : Identify sulfone stretching (1150–1350 cm1^{-1}) and carboxylic acid O–H (2500–3300 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS detects molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns for backbone validation .

Q. How can low solubility during purification be addressed?

  • Strategies : Use mixed-solvent systems (e.g., DMF/water or acetic acid/ethanol) for gradient recrystallization. Sonication or heating-cooling cycles improve crystal nucleation . For persistent issues, derivatization (e.g., methyl ester formation) enhances solubility temporarily .

Advanced Research Questions

Q. How can stable salts of this compound be synthesized, and how do counterion choices influence properties?

  • Synthesis : React the carboxylic acid with inorganic bases (e.g., NaOH) or organic amines in ethanol/water. Isolate salts via vacuum filtration and characterize using XRPD (to confirm crystallinity) and DSC (to assess thermal stability) .
  • Counterion Impact : Alkali metal salts (e.g., sodium) improve aqueous solubility, while bulky amines (e.g., tris(hydroxymethyl)aminomethane) enhance bioavailability. Ionic radius and lattice energy affect melting points and hygroscopicity .

Q. How can computational methods predict reactivity and electronic properties?

  • Approach : Use density functional theory (DFT) to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Software like Gaussian or ORCA evaluates sulfone group electrophilicity and furan ring conjugation effects .
  • Validation : Compare computed IR/NMR spectra with experimental data to refine force fields .

Q. What strategies resolve crystallographic data discrepancies (e.g., disorder or twinning)?

  • Refinement Tools : Use SHELXL for high-resolution data to model disorder via PART instructions. OLEX2’s TwinRotMat feature handles twinning by refining twin laws and scale factors .
  • Validation : Cross-check residual density maps and Rint_{\text{int}} values. If Rint_{\text{int}} > 5%, consider pseudomerohedral twinning .

Q. How to design in vitro assays for biological activity screening?

  • Assays :

  • Enzyme Inhibition : Target cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using colorimetric substrates (e.g., Ellman’s reagent for AChE) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC50_{50} determination. Include positive controls (e.g., doxorubicin) .
    • Data Analysis : Use nonlinear regression (GraphPad Prism) for dose-response curves and statistical validation (p < 0.05) .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data for tautomeric forms?

  • Approach : Perform variable-temperature NMR to detect tautomer equilibria (e.g., keto-enol shifts). Complement with X-ray crystallography to identify dominant solid-state tautomers .
  • Case Study : If X-ray shows a keto form but NMR suggests enol, consider solvent polarity effects on tautomer stability .

Methodological Tables

Table 1 : Key Spectral Benchmarks for Structural Confirmation

TechniqueCritical SignalsReference
1H^1H NMRFuran protons: δ 6.3–7.4 ppm
13C^{13}C NMRCarboxylic acid C=O: δ 165–175 ppm
IRSulfone S=O: 1150–1350 cm1^{-1}

Table 2 : Common Recrystallization Solvents for Purification

Solvent SystemApplicationYield Improvement
Ethanol:Acetic Acid (1:1)Removes hydrophobic impurities15–20%
DMF:Water (3:7)Enhances crystal size uniformity10–25%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid
Reactant of Route 2
3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid

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